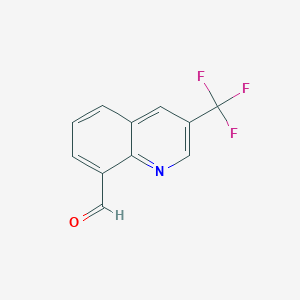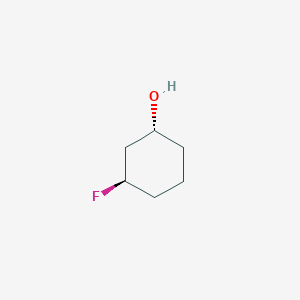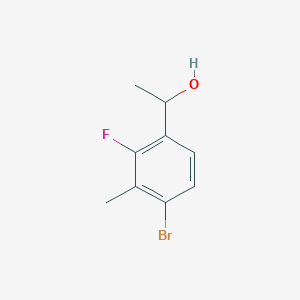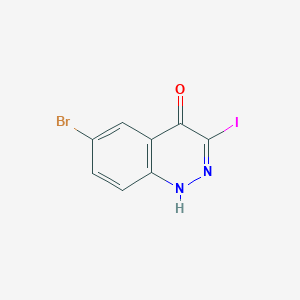
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and an acetonitrile group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile typically involves the bromination of 6-methoxypyridine followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
化学反応の分析
Types of Reactions
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 2-Bromo-6-methoxy-4-methylpyridine
- 2-Bromo-6-methoxypyridin-4-yl)methanol
- 2-Bromo-6-methoxyisonicotinonitrile
- 2-Bromo-6-methoxypyridin-4-yl)methanamine
Uniqueness
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can significantly influence its reactivity and applications. This functional group can participate in various chemical reactions, making the compound versatile for different synthetic and research purposes .
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
2-(2-bromo-6-methoxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2H2,1H3 |
InChIキー |
NCKVCMHDNBKHFK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)CC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)




![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)



